
N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a triazole-based compound that has shown promising results in scientific research for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that derivatives of 1,2,3-triazole, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds, characterized by substitutions at specific positions on the triazole ring, have demonstrated moderate to good activities against a range of Gram-positive and Gram-negative bacterial strains as well as fungal strains. This suggests potential applications of such compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Antiepileptic Drug Synthesis
An innovative synthesis approach for an antiepileptic drug, rufinamide, which shares a similar triazole-carboxamide structure, has been developed. This method employs a solventless, metal-free catalysis, highlighting a more sustainable and efficient route for synthesizing such compounds. The implications for research include the potential for creating more environmentally friendly synthesis processes for related compounds (Bonacorso et al., 2015).
Anticancer Activity
Compounds with a benzene-carboxamide moiety, similar to the one in the compound of interest, have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown cytotoxic effects on breast cancer cell lines, suggesting their potential as anticancer agents. The research indicates that modifications to the benzene-carboxamide structure can influence anticancer activity, which could inform the development of new therapeutic agents (Kelly et al., 2007).
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-(4-fluorophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-11-4-1-9(2-5-11)14-15(22-23-21-14)16(24)20-8-10-3-6-12(18)7-13(10)19/h1-7H,8H2,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSSJAKOXXDZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C(=O)NCC3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B2616155.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2616157.png)
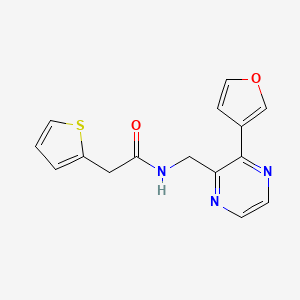

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616162.png)
![2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B2616164.png)
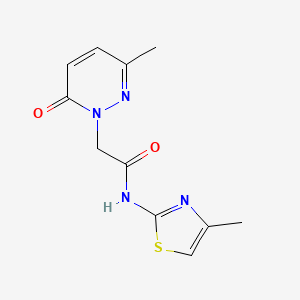
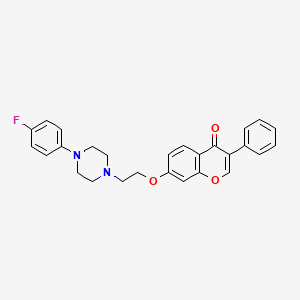
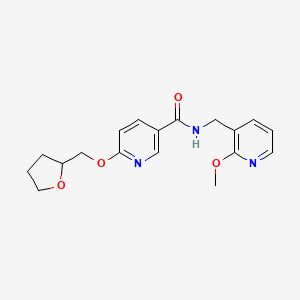
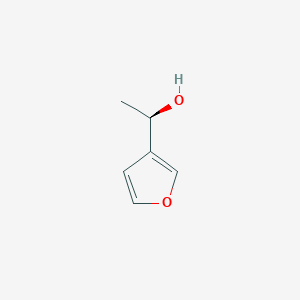
acetic acid](/img/structure/B2616172.png)
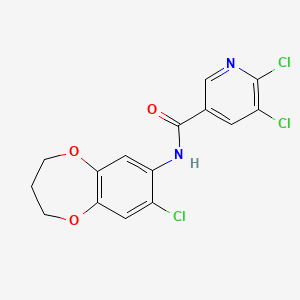
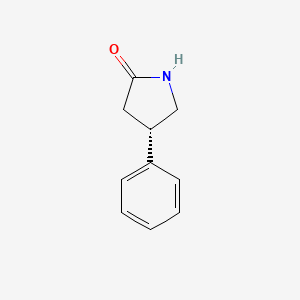
![1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide](/img/structure/B2616178.png)